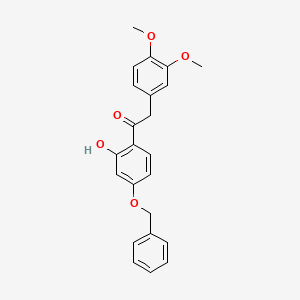
Anticancer agent 172
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 172: is a synthetic compound known for its potent anticancer activity. It has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in HCT116 cells, with an IC50 value of 6.96 micromolar . This compound is part of ongoing research aimed at developing new and effective treatments for various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 172 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anticancer agent 172 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including colorectal and breast cancer.
Industry: Utilized in the development of new anticancer drugs and formulations .
Mechanism of Action
The mechanism of action of Anticancer agent 172 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. The compound’s molecular targets include proteins involved in the regulation of cell growth and division .
Comparison with Similar Compounds
Vismodegib: A small molecule that inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar anticancer properties.
Glasdegib: Also targets the Hedgehog pathway and is used in cancer treatment
Uniqueness: Anticancer agent 172 is unique due to its specific molecular structure and mechanism of action, which allows it to effectively inhibit cancer cell proliferation with relatively low toxicity compared to other compounds. Its ability to target multiple pathways simultaneously makes it a promising candidate for combination therapies .
Properties
Molecular Formula |
C23H22O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C23H22O5/c1-26-22-11-8-17(13-23(22)27-2)12-20(24)19-10-9-18(14-21(19)25)28-15-16-6-4-3-5-7-16/h3-11,13-14,25H,12,15H2,1-2H3 |
InChI Key |
GJXGORVTQAQIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)
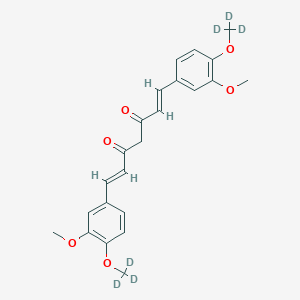
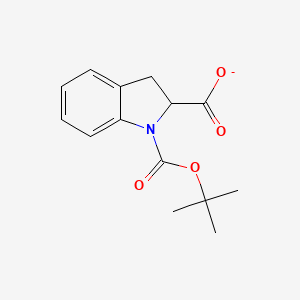
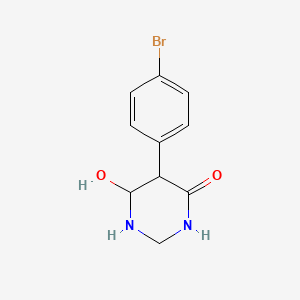
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)

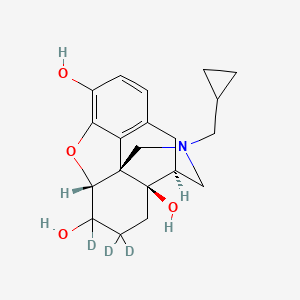
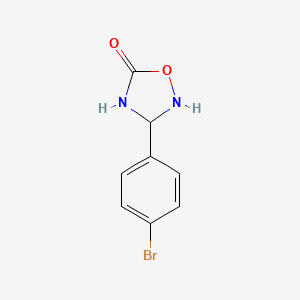
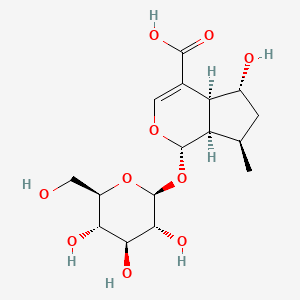
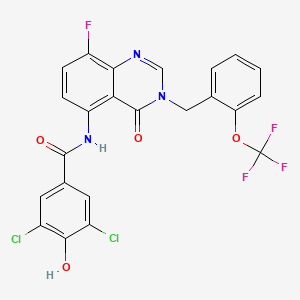



![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
